2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
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Overview
Description
2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid is an organic compound with the molecular formula C6H5ClN2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid typically involves the reaction of 5-chlorouracil with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Chlorouracil: A precursor in the synthesis of 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid.
2-(5-Fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid: A fluorinated analog with similar chemical properties.
2-(5-Bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid: A brominated analog with potential differences in reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .
Biological Activity
2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₇H₆ClN₂O₄
- Molecular Weight : 203.58 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its structural similarity to other pyrimidine derivatives that exhibit various pharmacological effects. The compound is believed to interact with specific biological targets such as enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.
Antiparasitic Effects
Similar compounds have been evaluated for their antiparasitic activity. In vitro studies suggest that the presence of chlorine substituents enhances the efficacy against protozoan parasites like Leishmania spp. and Toxoplasma gondii. The IC50 values for these compounds often range from 20 to 150 µM, indicating moderate potency.
Antitumor Activity
Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with DNA synthesis pathways.
Case Studies
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
- Antimicrobial Studies : A study published in MDPI highlighted that related pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antiparasitic Efficacy : Research has indicated that modifications in the chemical structure significantly affect the antiparasitic activity of tetrahydropyrimidines. Chlorinated derivatives showed enhanced efficacy against Toxoplasma gondii, suggesting a structure-activity relationship .
- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic properties revealed that compounds similar to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines .
Properties
IUPAC Name |
2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXFGFUJNILRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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